N-cyclohexyl-4-methoxy-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine;hydrochloride
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Overview
Description
Mechanism of Action
Target of Action
SSD114 hydrochloride is a novel positive allosteric modulator of the GABAB receptor . The GABAB receptor is a type of GABA receptor, which is a major inhibitory neurotransmitter in the central nervous system.
Mode of Action
In the presence of GABA, SSD114 hydrochloride significantly increases the stimulation induced by GABA alone . Specifically, SSD114 hydrochloride, added at certain concentrations, induces a leftward shift of the GABA concentration-response curve with a slight concomitant increase of maximal GABA stimulation at the highest concentration .
Biochemical Pathways
The primary biochemical pathway affected by SSD114 hydrochloride is the GABAergic signaling pathway . By acting as a positive allosteric modulator of the GABAB receptor, SSD114 hydrochloride enhances the potency of GABA, leading to increased inhibitory neurotransmission.
Result of Action
The action of SSD114 hydrochloride results in enhanced GABAergic signaling, which leads to increased inhibitory neurotransmission . This can have various effects at the molecular and cellular level, depending on the specific context within the nervous system.
Biochemical Analysis
Biochemical Properties
SSD114 hydrochloride interacts with the GABAB receptor, a type of G protein-coupled receptor . In the presence of GABA, SSD114 hydrochloride significantly increases the stimulation induced by GABA alone . This suggests that SSD114 hydrochloride enhances the potency of GABA, thereby modulating the biochemical reactions involving this neurotransmitter .
Cellular Effects
SSD114 hydrochloride influences cell function by modulating the activity of the GABAB receptor . This receptor is involved in various cellular processes, including cell signaling pathways and gene expression . By enhancing the potency of GABA, SSD114 hydrochloride can influence these processes, potentially affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of SSD114 hydrochloride involves its interaction with the GABAB receptor . As a positive allosteric modulator, it enhances the effect of GABA on this receptor . This can lead to changes in gene expression and enzyme activity, as the GABAB receptor is involved in various signaling pathways .
Dosage Effects in Animal Models
In animal models, the onset of loss of righting reflex (LORR) is reduced by pretreatment with SSD114 hydrochloride . The duration of LORR is increased by pretreatment with SSD114 hydrochloride . These effects vary with different dosages, with significant effects observed at doses equal to or higher than 10 mg/kg .
Metabolic Pathways
Given its role as a GABAB receptor modulator, it’s likely that it interacts with enzymes and cofactors involved in GABA metabolism .
Transport and Distribution
Given its role as a GABAB receptor modulator, it’s likely that it interacts with transporters or binding proteins involved in GABA transport .
Preparation Methods
The synthesis of SSD114 hydrochloride involves several steps, including the preparation of the core structure and subsequent modifications to introduce the desired functional groups . The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to ensure high yield and purity . Industrial production methods may involve scaling up these laboratory procedures while maintaining stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
SSD114 hydrochloride undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and water, as well as catalysts and temperature control to optimize reaction rates and yields . The major products formed from these reactions depend on the specific conditions and reagents used but generally involve modifications to the core structure of SSD114 hydrochloride .
Scientific Research Applications
SSD114 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used to study the modulation of GABAB receptors and their role in various chemical processes
Biology: Researchers use SSD114 hydrochloride to investigate the effects of GABAB receptor modulation on cellular and molecular biology
Medicine: The compound is studied for its potential therapeutic applications in treating neurological disorders, such as anxiety and epilepsy, due to its calming effects on the nervous system
Industry: SSD114 hydrochloride is used in the development of new pharmaceuticals and other products that target GABAB receptors
Comparison with Similar Compounds
SSD114 hydrochloride is unique compared to other GABAB receptor modulators due to its specific chemical structure and potent modulatory effects . Similar compounds include:
Baclofen: A GABAB receptor agonist used clinically as a muscle relaxant and antispastic agent
CGP7930: Another positive allosteric modulator of the GABAB receptor, used in research to study receptor function and modulation
SSD114 hydrochloride stands out due to its higher potency and specificity in modulating GABAB receptor activity .
Properties
IUPAC Name |
N-cyclohexyl-4-methoxy-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O.ClH/c1-25-16-11-15(12-7-9-13(10-8-12)18(19,20)21)23-17(24-16)22-14-5-3-2-4-6-14;/h7-11,14H,2-6H2,1H3,(H,22,23,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQSTPASDICGCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C2=CC=C(C=C2)C(F)(F)F)NC3CCCCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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